molecular formula C16H17ClN2O3S B2419184 N-(4-CHLOROPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 501914-67-6

N-(4-CHLOROPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B2419184
CAS No.: 501914-67-6
M. Wt: 352.83
InChI Key: KQUIRGSLXMTXQS-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves the reaction of 4-chloroaniline with 4-methylbenzenesulfonyl chloride, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)acetamide
  • N-(4-methylphenyl)acetamide
  • N-(4-chlorophenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-CHLOROPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-12-3-9-15(10-4-12)23(21,22)19(2)11-16(20)18-14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUIRGSLXMTXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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